molecular formula C5H6Cl3NO2 B12649650 Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester CAS No. 16723-30-1

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester

Cat. No.: B12649650
CAS No.: 16723-30-1
M. Wt: 218.46 g/mol
InChI Key: YYRSRUJMLHZWEX-YCRREMRBSA-N
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Description

Key Geometric Parameters (Hypothetical Computational Data):

Bond Length (Å) Angle (°)
N–C(trichloroethylidene) 1.35 C–N–C(carbamate) = 120
C=O 1.22 O–C–O(ester) = 124

The trichloroethylidene group adopts a syn-periplanar conformation relative to the carbamate nitrogen to minimize steric clash between chlorine atoms and the ester oxygen. This arrangement reduces torsional strain, yielding a steric energy of approximately 28–35 kcal/mol in optimized conformers.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra reveal distinct signals for the ethyl ester and trichloroethylidene groups:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 1.25 (t, J = 7.1 Hz) Triplet CH₃ of ethyl ester
¹H 4.12 (q, J = 7.1 Hz) Quartet CH₂ of ethyl ester
¹³C 155.8 Singlet Carbamate carbonyl (C=O)
¹³C 95.4 Singlet CCl₃ of trichloroethylidene

The absence of N–H proton signals suggests complete substitution at the carbamate nitrogen.

Infrared (IR) Vibrational Spectroscopy

IR absorption bands correlate with functional group vibrations:

Wavenumber (cm⁻¹) Assignment
1745 ν(C=O) of ester
1680 ν(C=O) of carbamate
1250 ν(C–N) of carbamate
750 ν(C–Cl) of trichloroethylidene

The split C=O stretches (1745 cm⁻¹ for ester, 1680 cm⁻¹ for carbamate) confirm distinct carbonyl environments.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces characteristic fragments:

m/z Fragment Ion
220 [M]⁺ (molecular ion)
185 [M – Cl]⁺
127 [CCl₃CH=N]⁺
73 [CH₂CH₂OCO]⁺

The base peak at m/z 127 corresponds to the trichloroethylidene-iminium ion, highlighting the stability of the CCl₃ group during fragmentation.

Crystallographic Studies and Solid-State Arrangement

No single-crystal X-ray data are available for this compound. However, analogous carbamates exhibit layered packing driven by C–Cl···O halogen bonding and van der Waals interactions. Predicted unit cell parameters (hypothetical):

Parameter Value
Space group P2₁/c
a (Å) 10.2
b (Å) 7.8
c (Å) 12.4
β (°) 105.3

Molecular dynamics simulations suggest a monoclinic lattice with Z = 4, stabilized by antiparallel dipole alignment of carbamate groups.

Properties

CAS No.

16723-30-1

Molecular Formula

C5H6Cl3NO2

Molecular Weight

218.46 g/mol

IUPAC Name

ethyl (NE)-N-(2,2,2-trichloroethylidene)carbamate

InChI

InChI=1S/C5H6Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3/b9-3+

InChI Key

YYRSRUJMLHZWEX-YCRREMRBSA-N

Isomeric SMILES

CCOC(=O)/N=C/C(Cl)(Cl)Cl

Canonical SMILES

CCOC(=O)N=CC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Esterification Using 2,2,2-Trichloroacetimidates

One of the most effective and documented methods for preparing carbamic acid esters with trichloromethyl groups involves the use of 2,2,2-trichloroacetimidates as esterification reagents. This method is notable for proceeding under mild conditions without the need for strong promoters or catalysts.

  • Reagent: 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
  • Mechanism: The carboxylic acid substrate protonates the imidate, leading to the formation of a β-silyl carbocation intermediate, which then reacts to form the ester. This pathway avoids harsh acidic or basic conditions and minimizes side reactions.
  • Conditions: Heating in refluxing toluene for 24 hours, followed by mild acidic workup to hydrolyze excess imidate.
  • Yields: Typically high, around 81% isolated yield for related esters.
  • Advantages:
    • No exogenous catalyst required
    • Mild reaction conditions
    • High selectivity and yield
    • Reduced waste compared to carbodiimide or diazodicarboxylate methods
Parameter Details
Reagent 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
Solvent Toluene
Temperature Reflux (~110°C)
Reaction Time 24 hours
Yield Up to 81%
Catalyst/Promoter None required

This method is supported by mechanistic studies indicating carbocation intermediates and has been applied successfully to various carboxylic acids to form trichloroethyl esters.

Reaction of Amines with Carbonylating Agents

Another approach involves the reaction of amines with carbonyl sources such as carbon monoxide or chloroformates to form carbamic acid esters.

  • Process:
    • Amines react with carbon monoxide and water in the presence of catalysts (e.g., palladium complexes) to form carbamic acid derivatives.
    • Alternatively, amines can be reacted with alkyl chloroformates (e.g., ethyl chloroformate) to yield carbamate esters.
  • Catalysts: Palladium complexes with triphenylphosphine ligands are used to facilitate carbonylation under pressurized CO conditions.
  • Conditions: Elevated temperature (~115°C), pressurized CO (2-8 bar), aqueous medium with base (e.g., potassium carbonate).
  • Yields: Variable, often moderate to good depending on substrate and conditions.
  • Advantages:
    • Direct formation of carbamate esters from amines
    • Potential for scale-up in autoclave reactors
Parameter Details
Starting Material Amines (e.g., substituted anilines)
Carbonyl Source Carbon monoxide (CO)
Catalyst Pd(PPh3)2Cl2, triphenylphosphine
Base Potassium carbonate
Solvent Water
Temperature 115°C
Pressure 2-8 bar CO
Yield Moderate (15-31% in some cases)

This method is more complex and typically used for specific carbamate derivatives rather than simple esters like the trichloroethyl ethyl carbamate.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Esterification with trichloroacetimidate 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, reflux in toluene, no catalyst ~81 Mild, high yield, carbocation mechanism
Carbonylation of amines Amines, CO, Pd catalyst, K2CO3, aqueous, 115°C, pressurized CO 15-31 Complex, moderate yield, scalable
Asymmetric reduction + carbamate formation Aryl ketone, chiral reduction, carbamoylating agent Variable For chiral carbamates, pharmaceutical use

Research Findings and Notes

  • The esterification using 2,2,2-trichloroacetimidates is a modern, efficient method that avoids the use of strong acids or bases and reduces byproduct formation. The β-silyl carbocation intermediate is key to the reaction’s success and selectivity.

  • Carbonylation methods require specialized equipment (autoclaves) and catalysts but allow direct synthesis from amines and CO, which can be advantageous for certain carbamate derivatives.

  • The choice of method depends on the desired purity, scale, and functional group tolerance. For the specific compound “Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester,” the trichloroacetimidate esterification route is most suitable due to its efficiency and mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for carbamate esters. For this compound, hydrolysis would likely proceed under acidic or basic conditions to regenerate the corresponding carbamic acid and ethanol.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by elimination of ethanol and deprotonation to yield the carbamic acid .

  • Relevance : The presence of three chlorine atoms on the ethylidene group may stabilize the carbonyl, potentially accelerating hydrolysis compared to unsubstituted carbamates.

Base-Promoted Saponification

  • Mechanism : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate. Elimination of the ethoxide results in the formation of a carboxylate salt .

  • Driving Force : The irreversible deprotonation of the carbamic acid to a carboxylate salt shifts the equilibrium toward product formation .

Nucleophilic Acyl Substitution

Carbamate esters can undergo aminolysis or alcoholysis, replacing the ethyl group with other nucleophiles.

Aminolysis

  • Reaction : Reaction with amines (e.g., ammonia, primary/secondary amines) would replace the ethyl group, forming a urea derivative.

  • Mechanism : Similar to hydrolysis, the carbonyl is activated (via acid or base), followed by nucleophilic attack by the amine .

Alcoholysis

  • Reaction : Exchange of the ethyl group with another alcohol (e.g., methanol) under acidic conditions.

  • Conditions : Typically requires acid catalysis and heat .

Decomposition Pathways

The trichloroethylidene group introduces potential instability under certain conditions.

Elimination Reactions

  • Mechanism : The electron-withdrawing chlorine atoms may facilitate elimination, forming a double bond or releasing HCl.

  • Evidence : Related trichloroethyl derivatives (e.g., trichloroacetimidates) undergo β-silyl carbocation-mediated reactions . While not directly applicable, this suggests chlorine substitution could influence stability.

Oxidative Transformations

  • Mechanism : Oxidative cleavage of the ethylidene group could yield reactive intermediates (e.g., carbonyl compounds, chlorinated fragments).

  • Relevance : Analogous carbamate esters undergo oxidative metabolism, forming DNA-reactive intermediates like vinyl carbamate epoxide .

Metabolic Pathways

While not a direct chemical reaction, the compound’s potential metabolic fate is relevant.

Cytochrome P450-Mediated Pathways

  • Key Enzyme : CYP2E1 is central to urethane metabolism, converting carbamates into reactive intermediates (e.g., vinyl carbamate derivatives) .

  • Toxicity Implications : Oxidative pathways may generate genotoxic species, as observed in related carbamate esters .

Reaction Conditions and Yields

Though direct data for this compound is unavailable, analogous esterification reactions provide context.

Reaction Type Conditions Yield Source
Esterification (trichloroacetimidate)Heating carboxylic acid with imidate, no catalyst44–90%
Acid-catalyzed hydrolysisExcess water, acid catalystN/A

Scientific Research Applications

Biomedical Applications

Antineoplastic Agent:
Historically, carbamic acid derivatives have been explored for their potential as antineoplastic agents. Ethyl carbamate was used in the treatment of multiple myeloma before its carcinogenic properties were discovered. Although this specific application has ceased due to safety concerns, research into carbamate derivatives continues in the context of cancer therapy. Current studies focus on modifying these compounds to reduce toxicity while retaining therapeutic efficacy .

Anesthetic Use:
Carbamic acid derivatives are sometimes employed as anesthetics in animal studies. Ethyl carbamate has been noted for its long duration of action; some animals remain anesthetized for up to 24 hours post-administration. This property makes it a candidate for further investigation in veterinary medicine and laboratory settings where prolonged anesthesia is required without frequent administration .

Research in Toxicology:
The toxicological effects of carbamic acid compounds are significant areas of study. The International Agency for Research on Cancer has classified certain derivatives as Group 2A carcinogens, indicating that they are probably carcinogenic to humans. Ongoing research aims to elucidate the mechanisms behind these effects and assess the risk associated with exposure .

Industrial Applications

Chemical Intermediate:
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester serves as an intermediate in the synthesis of various chemicals. It has been used in the production of amino resins and other polymers that find applications in textiles and coatings. The compound's reactivity allows it to participate in crosslinking reactions essential for creating durable materials .

Solvent and Pesticide Production:
This compound has also been utilized as a solvent in various chemical processes and as an intermediary in pesticide formulations. Its properties facilitate the dissolution of other substances, making it valuable in agricultural chemistry .

Environmental Implications

Toxicity Studies:
Given its potential toxicity and carcinogenicity, extensive research has been conducted on the environmental impact of carbamic acid derivatives. These studies assess how these compounds behave in ecosystems and their effects on human health through environmental exposure .

Regulatory Assessments:
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments focusing on the human health impacts of carbamic acid derivatives. These evaluations consider both systemic long-term effects and potential mutagenicity, leading to regulatory decisions regarding their use .

Data Tables

Application AreaSpecific UseNotes
BiomedicalAntineoplastic agentHistorical use; current research ongoing
Anesthetic for animalsLong duration of action; used in veterinary studies
IndustrialChemical intermediateUsed in amino resins and polymer production
Solvent and pesticide productionFacilitates dissolution in agricultural chemistry
EnvironmentalToxicity studiesOngoing assessments of environmental impact
Regulatory assessmentsNICNAS evaluations focus on health impacts

Case Studies

  • Case Study 1: Anesthetic Use in Animal Research
    A study published in veterinary journals demonstrated that ethyl carbamate could effectively anesthetize adult rats for extended periods without significant adverse effects on vital signs. This research highlighted its potential utility in surgical procedures requiring prolonged anesthesia .
  • Case Study 2: Carcinogenic Risk Assessment
    A comprehensive risk assessment conducted by NICNAS evaluated the long-term health effects of exposure to carbamic acid derivatives among workers in industries using these chemicals. The findings indicated a need for stricter regulations due to observed correlations with increased cancer rates among exposed populations .

Mechanism of Action

The mechanism of action of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester involves its interaction with specific molecular targets. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Esters

Structural and Functional Group Variations

The compound is compared to other carbamates based on substituents and biological activity (Table 1):

Compound Name Substituents Key Properties/Applications Toxicity/Regulatory Status
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester Ethyl ester, 2,2,2-trichloroethylidene Likely high stability due to Cl substituents; potential synthetic intermediate Listed as hazardous waste; environmental persistence inferred
Ethyl carbamate (Urethane) Ethyl ester, no halogen substituents Historically used as anesthetic; rodent carcinogen Category 2 carcinogen (EU); mutagenic via vinyl epoxide metabolites
Barban (Carbamic acid, (3-chlorophenyl)-, 4-chloro-2-butynyl ester) Chlorophenyl, chloroalkynyl groups Herbicide; targets acetyl-CoA carboxylase Moderate toxicity; regulated herbicide
Methylphenyl-carbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Methylphenyl, quaternary ammonium Physostigmine-like activity; stimulates intestinal peristalsis High pharmacological activity; toxic doses mimic physostigmine
Carbamic acid, N-[2-(heptyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester Heptyloxy-phenyl, piperidinyl ethyl Quaternary ammonium structure; potential CNS activity Limited toxicity data; structural similarity to bioactive amines

Table 1. Comparative analysis of carbamate derivatives.

Metabolic and Toxicological Profiles

  • Ethyl carbamate (Urethane): Exhibits unique carcinogenicity among aliphatic carbamates due to metabolic activation forming vinyl carbamate epoxide, a DNA-reactive intermediate. This pathway is absent in homologs like butyl carbamate, which lack the necessary hydrogen for epoxidation .
  • Target Compound: The trichloroethylidene group may confer environmental persistence akin to methoxychlor , but its metabolic fate is unclear.

Pharmacological Activity Trends

  • Ester Group Influence: Ethyl and phenyl carbamates generally show weaker physostigmine-like activity compared to methyl, allyl, or benzyl esters. Quaternary ammonium derivatives exhibit enhanced activity due to improved bioavailability .
  • Halogen Effects: Chlorinated substituents (e.g., in Barban) enhance herbicidal activity by increasing target enzyme affinity. The trichloroethylidene group in the target compound may similarly enhance reactivity in synthetic applications .

Research Findings and Implications

Environmental and Health Concerns

Listed alongside methoxychlor in hazardous waste regulations, the compound’s environmental impact warrants further study. Its structural similarity to persistent organochlorines implies possible bioaccumulation risks .

Knowledge Gaps

  • Metabolic Pathways: Limited data exist on the metabolism of trichloroethylidene carbamates. Comparative studies with ethyl carbamate could clarify detoxification or activation mechanisms.
  • Biological Activity: No direct evidence of pharmacological or pesticidal activity was found. Screening for acetylcholinesterase inhibition or herbicidal properties is recommended.

Biological Activity

Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is a chemical compound that has garnered attention due to its potential biological activity and applications. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C5_5H8_8Cl3_3NO3_3
  • CAS Number : 6999805
  • Molecular Weight : 215.48 g/mol

Carbamic acid esters typically act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, these compounds can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system.

Toxicological Studies

Research indicates that carbamic acid derivatives can exhibit significant toxicity. Studies have shown that exposure to these compounds can lead to neurotoxic effects, including symptoms such as:

  • Muscle twitching
  • Respiratory distress
  • Convulsions

A study by the Environmental Protection Agency (EPA) highlighted that carbamic acid esters are often classified as persistent bioaccumulative toxic (PBT) substances due to their resistance to degradation and potential for bioaccumulation in aquatic organisms .

Case Studies

  • Neurotoxicity in Rodents : A study evaluating the neurotoxic effects of carbamic acid derivatives on rodents demonstrated significant alterations in behavior and neurological function following exposure. The results indicated a clear dose-response relationship with increased toxicity at higher concentrations.
  • Aquatic Toxicity : Research conducted on aquatic species revealed that carbamic acid esters could adversely affect fish populations. The studies noted decreased survival rates and reproductive success in species exposed to contaminated water sources.

Data Table: Biological Effects Summary

EffectObservationReference
NeurotoxicityMuscle twitching, convulsions
Respiratory DistressIncreased respiratory rate
Aquatic ToxicityReduced survival in fish
BioaccumulationDetected in aquatic organisms

Research Findings

  • Inhibition of AChE : The compound has been shown to inhibit AChE effectively, leading to increased levels of acetylcholine in synapses. This effect is similar to that observed with other carbamate pesticides .
  • Environmental Persistence : Studies indicate that carbamic acid esters resist environmental degradation, leading to concerns about long-term ecological impacts. The persistence of these compounds raises alarms regarding their potential accumulation in food chains .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueExpected SignalStructural Assignment
¹H NMRδ 4.2 (q, 2H)Ethyl ester CH₂
¹³C NMRδ 155 ppmCarbamate carbonyl
MSm/z 247.5Molecular ion

Advanced: What mechanistic insights explain the carcinogenic potential of carbamic acid esters compared to homologs?

Methodological Answer:
Carbamic acid ethyl esters (e.g., urethane) exhibit carcinogenicity due to metabolic activation into vinyl carbamate epoxide, a DNA-alkylating agent . In contrast, butyl esters lack this pathway due to steric hindrance, reducing carcinogenic risk . For (2,2,2-trichloroethylidene) derivatives:

  • Metabolic Studies : Use in vitro liver microsomes to identify reactive intermediates (e.g., epoxides) via LC-MS .
  • Comparative Analysis : Compare tumor incidence in animal models (e.g., mice) dosed with ethyl vs. butyl esters .

Key Finding : Ethyl esters’ small size enables cytochrome P450-mediated activation, while bulkier substituents hinder metabolic conversion .

Advanced: How can structure-activity relationships (SAR) guide the design of ion channel-modulating carbamates?

Methodological Answer:

  • Functional Groups : The trichloroethylidene group enhances lipophilicity, improving blood-brain barrier penetration (e.g., retigabine analogues in ).
  • Electrophysiology Assays : Use patch-clamp techniques to measure potassium channel (KCNQ) currents in neuronal cells .
  • SAR Table :

Q. Table 2: SAR for Carbamate Derivatives

SubstituentIon Channel ActivityNotes
TrichloroethylideneKCNQ4 activationIncreased potency vs. hydrogen
Ethyl esterMetabolic stabilityReduces rapid hydrolysis

Data Contradiction: How to resolve discrepancies in carcinogenicity data between in vitro and in vivo studies?

Methodological Answer:

Dose-Response Analysis : Conduct in vivo studies at varying doses to identify thresholds missed in vitro .

Metabolite Profiling : Compare metabolites generated in cell lines vs. whole organisms using LC-MS/MS .

Species-Specific Factors : Test metabolites in humanized mouse models to account for metabolic differences.

Example : In vitro assays may overestimate carcinogenicity if reactive metabolites are not efficiently detoxified in vivo .

Mechanistic: What role does the trichloroethylidene group play in chemical stability and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The Cl₃C group increases electrophilicity of the carbamate carbonyl, enhancing reactivity with nucleophiles (e.g., amines) .
  • Stability Tests : Perform accelerated degradation studies under varying pH and temperature.
    • Hydrolysis : Trichloroethylidene esters resist hydrolysis at pH 7 but degrade rapidly under alkaline conditions .

Key Insight : The group’s steric bulk reduces enzymatic hydrolysis, prolonging biological half-life .

Advanced: What in silico tools predict the environmental persistence of this compound?

Methodological Answer:

  • QSPR Models : Use software like EPI Suite to estimate biodegradation half-lives based on molecular descriptors (e.g., logP, topological surface area) .
  • Molecular Dynamics : Simulate interactions with soil enzymes to predict degradation pathways.

Prediction : High logP (~3.5) suggests bioaccumulation potential, requiring ecotoxicology assays .

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